molecular formula C27H24N2O3S B296967 N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide

Cat. No. B296967
M. Wt: 456.6 g/mol
InChI Key: XIRWXBKMNXUTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide, also known as BMS-986001, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their aberrant function has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. In

Mechanism of Action

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide binds to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and other transcriptional coactivators. This results in the inhibition of BET protein-mediated transcriptional activation and repression, leading to the downregulation of target genes involved in various disease pathways.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth and metastasis in animal models. In addition, BET inhibitors have been shown to modulate immune cell function and cytokine production, leading to the attenuation of inflammation in various disease models. Moreover, BET inhibitors have been shown to modulate cardiac gene expression and protect against myocardial infarction and heart failure in animal models.

Advantages and Limitations for Lab Experiments

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has several advantages as a research tool, including its high potency and selectivity for BET proteins, as well as its favorable pharmacokinetic properties. However, it also has some limitations, including its relatively low solubility and stability in aqueous solutions, which may affect its bioavailability and reproducibility in experiments.

Future Directions

There are several potential future directions for the research and development of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide. One area of interest is the identification of biomarkers that can predict response to BET inhibitors in cancer patients, which may help to guide patient selection and treatment strategies. Another area of interest is the combination of BET inhibitors with other anticancer agents, such as immunotherapies or targeted therapies, to enhance their efficacy and overcome resistance mechanisms. Moreover, BET inhibitors may have potential applications in other disease areas, such as neurodegenerative disorders or viral infections, which warrant further investigation.

Synthesis Methods

The synthesis of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide involves the reaction of N-(1,1'-biphenyl)-2-yl-2-chloroacetamide with 4-methyl(phenylsulfonyl)aniline in the presence of a base, such as potassium carbonate or sodium hydride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to give the final product. The overall yield of the synthesis is around 50%.

Scientific Research Applications

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, BET inhibitors have shown promising results in preclinical studies and early-phase clinical trials, particularly in hematological malignancies such as leukemia and lymphoma. N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has demonstrated potent antiproliferative and proapoptotic effects in cancer cell lines and animal models, and has been shown to synergize with other anticancer agents.
In addition to cancer, BET inhibitors have also been investigated for their anti-inflammatory and cardioprotective effects. BET proteins are involved in the regulation of inflammatory gene expression, and their inhibition has been shown to attenuate inflammation in various disease models, including asthma, rheumatoid arthritis, and sepsis. Moreover, BET inhibitors have been shown to protect against myocardial infarction and heart failure in animal models, possibly through the modulation of cardiac gene expression.

properties

Molecular Formula

C27H24N2O3S

Molecular Weight

456.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C27H24N2O3S/c1-21-16-18-23(19-17-21)29(33(31,32)24-12-6-3-7-13-24)20-27(30)28-26-15-9-8-14-25(26)22-10-4-2-5-11-22/h2-19H,20H2,1H3,(H,28,30)

InChI Key

XIRWXBKMNXUTRL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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